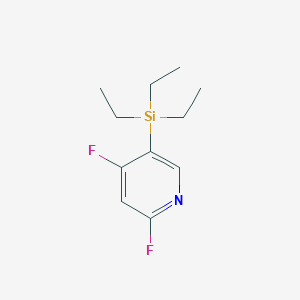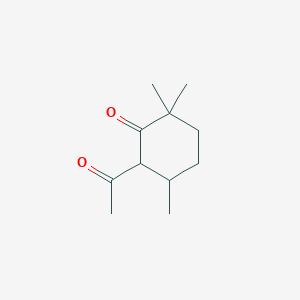
1-Bromo-2,3-bis(ethylsulfanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2 It is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the reaction of 1,2,3-tribromopropane with ethanethiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of bromine atoms by ethylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding propane derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 1-azido-2,3-bis(ethylsulfanyl)propane or 1-thiocyanato-2,3-bis(ethylsulfanyl)propane.
Oxidation Reactions: Products include 1-bromo-2,3-bis(ethylsulfinyl)propane or 1-bromo-2,3-bis(ethylsulfonyl)propane.
Reduction Reactions: Products include 2,3-bis(ethylsulfanyl)propane.
Scientific Research Applications
1-Bromo-2,3-bis(ethylsulfanyl)propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of ethylsulfanyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-bis(ethylsulfanyl)propane involves its interaction with molecular targets through its bromine and ethylsulfanyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl groups can undergo oxidation or reduction, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-dimethylpropane: Similar in structure but with methyl groups instead of ethylsulfanyl groups.
1-Chloro-2,3-bis(ethylsulfanyl)propane: Similar but with a chlorine atom instead of a bromine atom.
1-Bromo-2,3-bis(methylsulfanyl)propane: Similar but with methylsulfanyl groups instead of ethylsulfanyl groups.
Properties
CAS No. |
923057-18-5 |
|---|---|
Molecular Formula |
C7H15BrS2 |
Molecular Weight |
243.2 g/mol |
IUPAC Name |
1-bromo-2,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15BrS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
AOAXKNPQTYXVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CBr)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)

![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)

![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)





![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)


![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
